

HLI98C: An In-Depth Efficacy Analysis Across Diverse Cancer Cell Lines

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Compound of Interest

Compound Name: HLI98C

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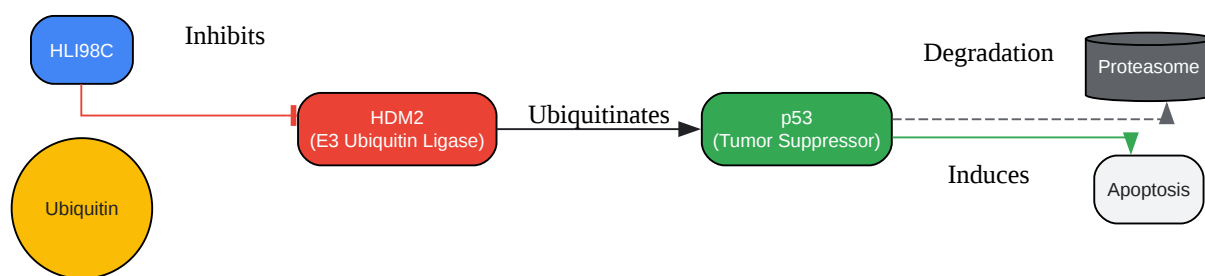
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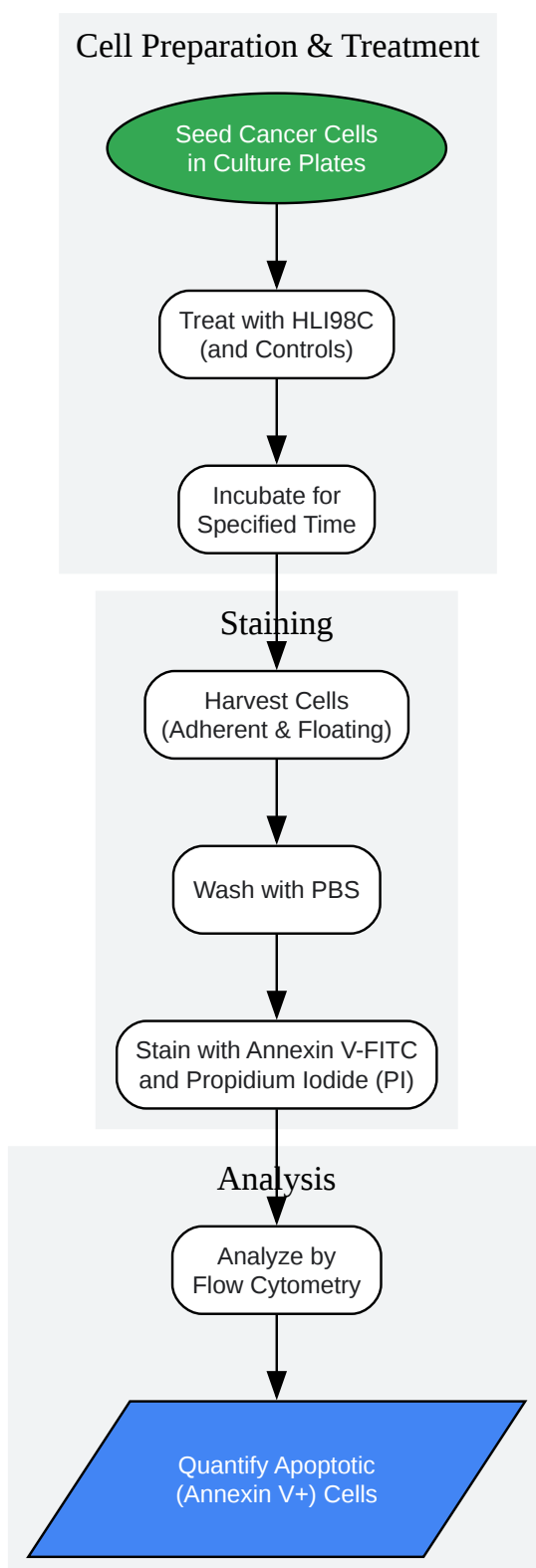
A comprehensive review of available preclinical data reveals the efficacy profile of **HLI98C**, a small molecule inhibitor of the E3 ubiquitin ligase HDM2, across a range of cancer cell lines. This guide synthesizes key findings on its mechanism of action, potency, and cellular effects, offering a valuable resource for researchers and drug development professionals in oncology.

Mechanism of Action: p53 Stabilization through HDM2 Inhibition

HLI98C is a member of the 7-nitro-10-aryl-5-deazaflavins family of compounds that function by inhibiting the E3 ubiquitin ligase activity of HDM2 (also known as MDM2).^{[1][2]} In normal cells, HDM2 targets the tumor suppressor protein p53 for ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels low. By inhibiting HDM2, **HLI98C** prevents the degradation of p53, leading to its accumulation and activation.^{[1][3]} Activated p53 can then induce cell cycle arrest and apoptosis, providing a therapeutic strategy for cancers that retain wild-type p53.

The signaling pathway initiated by **HLI98C** is depicted below:





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References

- 1. Small molecule inhibitors of HDM2 ubiquitin ligase activity stabilize and activate p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Tumor Cells Expressing p53 with a Water Soluble Inhibitor of Hdm2 - PMC [pmc.ncbi.nlm.nih.gov]
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